molecular formula C17H18N4O2S B12213997 2-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propylacetamide

2-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propylacetamide

Cat. No.: B12213997
M. Wt: 342.4 g/mol
InChI Key: ULBLURVDRQUPHE-UHFFFAOYSA-N
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Description

2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a diketone can lead to the formation of the pyrrolo[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring or pyrimidine core .

Scientific Research Applications

2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The mercapto group may play a crucial role in forming covalent bonds with target proteins, while the pyrimidine core can interact with active sites through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both a mercapto group and a phenyl ring, along with the pyrrolo[3,2-d]pyrimidine core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-propylacetamide

InChI

InChI=1S/C17H18N4O2S/c1-2-8-18-13(22)10-21-16(23)15-14(20-17(21)24)12(9-19-15)11-6-4-3-5-7-11/h3-7,9,19H,2,8,10H2,1H3,(H,18,22)(H,20,24)

InChI Key

ULBLURVDRQUPHE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S

Origin of Product

United States

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